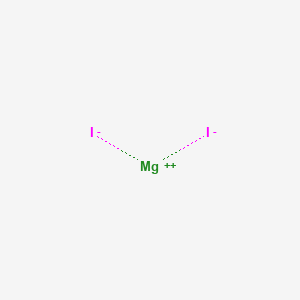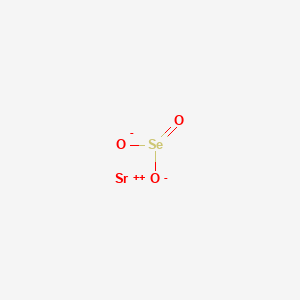
1,3-Diisocyanato-5-methylbenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3-Diisocyanato-5-methylbenzene, also known as TMI, is a chemical compound that is widely used in scientific research applications. It is a highly reactive compound that is used as a cross-linking agent in the production of polyurethane foams, coatings, and adhesives. TMI is also used as a reagent in organic synthesis and as a catalyst in various chemical reactions. In
Mecanismo De Acción
1,3-Diisocyanato-5-methylbenzene cross-links with various polymers through a process known as urethane formation. The reaction occurs between the isocyanate group of 1,3-Diisocyanato-5-methylbenzene and the hydroxyl group of the polymer, resulting in the formation of a urethane bond. This cross-linking process improves the mechanical properties of the polymer, such as its strength, durability, and thermal stability.
Efectos Bioquímicos Y Fisiológicos
1,3-Diisocyanato-5-methylbenzene is a highly reactive compound that can cause skin and respiratory irritation if exposed to it. In animal studies, 1,3-Diisocyanato-5-methylbenzene has been shown to cause lung damage and liver toxicity. However, there is limited information available on the biochemical and physiological effects of 1,3-Diisocyanato-5-methylbenzene on humans.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 1,3-Diisocyanato-5-methylbenzene in lab experiments include its high reactivity, ability to cross-link with various polymers, and versatility in organic synthesis. However, the limitations of using 1,3-Diisocyanato-5-methylbenzene include its high toxicity and potential health hazards, as well as its limited solubility in certain solvents.
Direcciones Futuras
There are many future directions for the use of 1,3-Diisocyanato-5-methylbenzene in scientific research. One potential area of research is the development of new polyurethane foams, coatings, and adhesives with improved mechanical properties and durability. Another area of research is the use of 1,3-Diisocyanato-5-methylbenzene as a catalyst in various chemical reactions, such as the synthesis of new organic compounds. Additionally, there is a need for more research on the potential health hazards and toxicity of 1,3-Diisocyanato-5-methylbenzene, as well as the development of safer alternatives to this compound.
Conclusion:
In conclusion, 1,3-Diisocyanato-5-methylbenzene is a highly reactive compound that is widely used in scientific research applications. It is used as a cross-linking agent in the production of polyurethane foams, coatings, and adhesives, as well as a reagent in organic synthesis and as a catalyst in various chemical reactions. While 1,3-Diisocyanato-5-methylbenzene has many advantages in lab experiments, it also has limitations and potential health hazards that need to be addressed. Further research is needed to explore the full potential of this compound and to develop safer alternatives for scientific research applications.
Métodos De Síntesis
1,3-Diisocyanato-5-methylbenzene is synthesized by the reaction of toluene diisocyanate (TDI) with formaldehyde in the presence of a catalyst. The reaction is carried out in a solvent such as methanol or ethanol, and the product is purified by distillation. The yield of the reaction is typically around 50%.
Aplicaciones Científicas De Investigación
1,3-Diisocyanato-5-methylbenzene is widely used in scientific research applications due to its high reactivity and ability to cross-link with various polymers. It is used as a cross-linking agent in the production of polyurethane foams, coatings, and adhesives. 1,3-Diisocyanato-5-methylbenzene is also used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Propiedades
Número CAS |
14219-05-7 |
|---|---|
Nombre del producto |
1,3-Diisocyanato-5-methylbenzene |
Fórmula molecular |
C9H6N2O2 |
Peso molecular |
174.16 g/mol |
Nombre IUPAC |
1,3-diisocyanato-5-methylbenzene |
InChI |
InChI=1S/C9H6N2O2/c1-7-2-8(10-5-12)4-9(3-7)11-6-13/h2-4H,1H3 |
Clave InChI |
BQHPNDYUVBBCQF-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CC(=C1)N=C=O)N=C=O |
SMILES canónico |
CC1=CC(=CC(=C1)N=C=O)N=C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



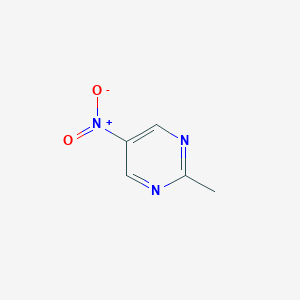
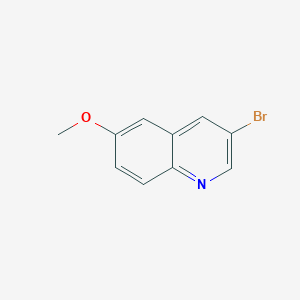
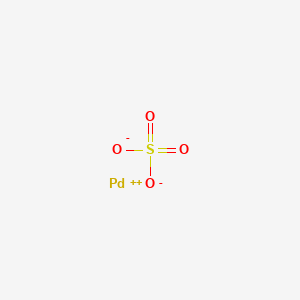
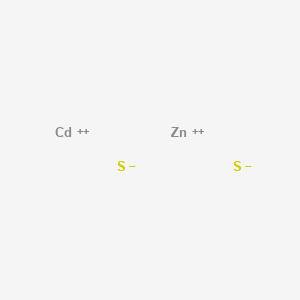
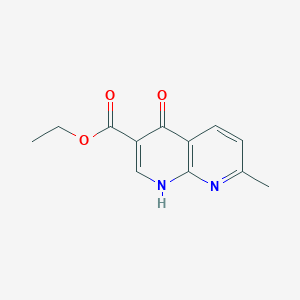
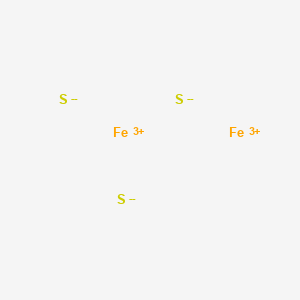
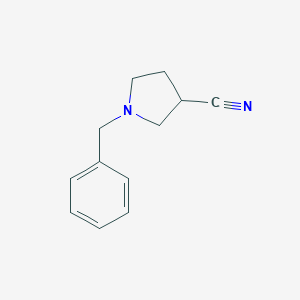
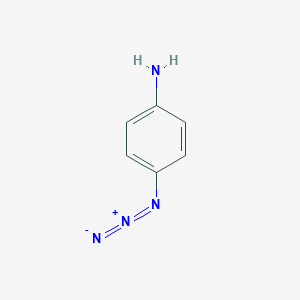
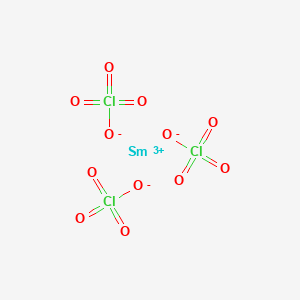
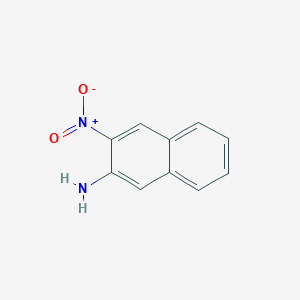
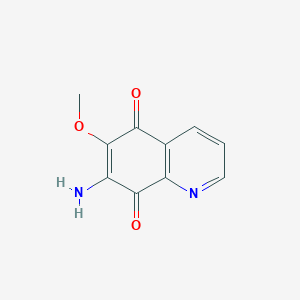
![Xanthylium, 9-[2-(ethoxycarbonyl)phenyl]-3,6-bis(ethylamino)-2,7-dimethyl-, perchlorate](/img/structure/B77546.png)
